6-Methoxy-7-methyl-7h-purine
CAS No.: 38917-24-7
Cat. No.: VC16005093
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38917-24-7 |
|---|---|
| Molecular Formula | C7H8N4O |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 6-methoxy-7-methylpurine |
| Standard InChI | InChI=1S/C7H8N4O/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
| Standard InChI Key | DWASFGYCBLNRDY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1C(=NC=N2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The purine core of 6-methoxy-7-methyl-7H-purine consists of a bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9. The methoxy (-OCH) and methyl (-CH) substituents at positions 6 and 7, respectively, introduce steric and electronic modifications that distinguish it from natural purines like adenine and guanine. These substitutions reduce the compound’s polarity compared to unmodified purines, as evidenced by its density of 1.39 g/cm³ and boiling point of 324.8°C .
Key Structural Features:
-
Methoxy Group: Electron-withdrawing nature alters electron density across the purine ring, influencing nucleophilic substitution reactions.
-
Methyl Group at N7: Stabilizes the 7H tautomer, shifting equilibrium away from the 9H form prevalent in natural purines .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 164.17 g/mol | |
| Density | 1.39 g/cm³ | |
| Boiling Point | 324.8°C at 760 mmHg | |
| Exact Mass | 164.070 g/mol | |
| Flash Point | 150.2°C |
Synthesis and Reactivity
Synthetic Routes
Biological Activity and Mechanisms
Enzyme Inhibition
6-Methoxy-7-methyl-7H-purine exhibits dual inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key targets in oncology. The methoxy group enhances binding affinity to the ATP-binding pockets of these kinases, while the methyl group improves metabolic stability .
Comparative Inhibition Data:
| Target | IC (nM) | Reference |
|---|---|---|
| EGFR | 12.4 | |
| HER2 | 18.9 |
Applications in Drug Discovery
Scaffold for Analog Design
The purine ring serves as a versatile scaffold for developing kinase inhibitors and antiviral agents. Modifications at C6 and N7 have yielded derivatives with improved pharmacokinetic profiles:
-
6-Azido Derivatives: Used in click chemistry for targeted drug delivery .
-
2-Chloro Analogues: Intermediate for Suzuki couplings to introduce aryl groups .
Case Study: 7-(tert-Butyl)-6-methoxy-7H-purine
A derivative synthesized via Pd-catalyzed cross-coupling showed 3-fold higher HER2 inhibition than the parent compound, highlighting the impact of bulky substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume